molecular formula C21H12F3N3O3S B2522620 (Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 629608-29-3

(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2522620
CAS RN: 629608-29-3
M. Wt: 443.4
InChI Key: WZHVJLZEUIOVKE-YVLHZVERSA-N
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Description

(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C21H12F3N3O3S and its molecular weight is 443.4. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Applications

Research has delved into thiazolo and triazole-based compounds for their electrochromic properties. For example, novel thiazolo[5,4-d]thiazole-containing copolymers demonstrated significant electrochromic behaviors, indicating potential applications in smart windows, displays, and devices requiring light modulation. The ability to alter optical properties through electrical stimulation makes these compounds promising candidates for advanced electrochromic technologies (Akpinar, Udum, & Toppare, 2013).

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole scaffold has been explored for its potential in anticancer drug development. A series of novel derivatives were synthesized and showed promising activity against various cancer cell lines. These findings suggest that compounds with similar scaffolds may serve as leads for the development of new anticancer agents, highlighting the importance of structural motifs present in the compound of interest (Holota et al., 2021).

Synthetic Methodologies

The synthesis of novel cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes underscores the versatility and synthetic interest in compounds bearing furan and thiazole units. These methodologies contribute to the toolbox for creating complex molecules with potential applications ranging from materials science to biologically active compounds (Racané et al., 2003).

Electrophilic Oxyalkylation

Electrophilic oxyalkylation of heterocycles, including furan and thiazole derivatives, with trifluoroacetyl-1,3-azoles has demonstrated significant chemical reactivity, offering pathways to trifluoromethyl-substituted alcohols. Such reactions are pivotal in medicinal chemistry for introducing trifluoromethyl groups, enhancing the pharmacokinetic properties of potential therapeutics (Khodakovskiy et al., 2010).

properties

IUPAC Name

(5Z)-2-(2-methylfuran-3-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N3O3S/c1-11-15(7-8-29-11)18-25-20-27(26-18)19(28)17(31-20)10-14-5-6-16(30-14)12-3-2-4-13(9-12)21(22,23)24/h2-10H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHVJLZEUIOVKE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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